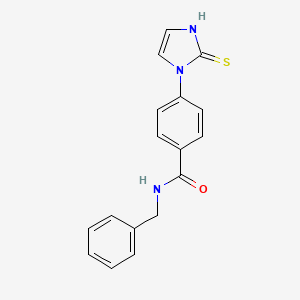

N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Description

N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a benzamide derivative featuring a sulfanyl-substituted imidazole moiety at the 4-position of the benzamide core. This compound is of interest due to its structural similarity to bioactive benzamides targeting enzymes such as histone acetyltransferases (HATs) and 2-trans enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis (Mt). The sulfanyl group on the imidazole ring may influence electronic properties, binding affinity, and metabolic stability, distinguishing it from other benzamide analogs .

Properties

IUPAC Name |

N-benzyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRITEZIFWNJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.

Thioxo Group Introduction: The thioxo group can be introduced by reacting the imidazole derivative with sulfur-containing reagents under controlled conditions.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

Benzamide Formation: The final step involves the formation of the benzamide group through an acylation reaction using benzoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Types of Reactions:

Reduction: Reduction reactions can convert the thioxo group to a thiol group under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Benzyl chloride and benzoyl chloride are used for nucleophilic substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted benzyl and benzamide derivatives.

Scientific Research Applications

N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: The compound is used in research to understand its interactions with biological targets such as enzymes and receptors.

Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Inhibitory Activity Against PCAF HAT

Benzamide derivatives with 2-acylamino substituents exhibit notable PCAF HAT inhibition. For example:

| Compound ID | Substituents | Inhibition (%) | Reference |

|---|---|---|---|

| 17 | 2-tetradecanoylamino-3-carboxyphenyl | 79 | |

| AA (Anacardic Acid) | Salicylic acid core | 68 | |

| Anthranilic Acid | Unsubstituted 2-aminobenzoic acid | 34 |

Key findings:

- The 2-acylamino side chain is critical for activity, as anthranilic acid (lacking this group) shows low inhibition .

Anti-Tubercular Activity (InhA Inhibition)

Benzamide analogs targeting InhA-Mt, such as N-benzyl-4-((heteroaryl)methyl)benzamides (BHMBs), have been optimized using QSAR models:

| Parameter | Correlation with IC50 | Model R² | Reference |

|---|---|---|---|

| Gas-phase ∆∆HMM | pIC50 = −0.2465 × ∆∆HMM + 7.955 | 0.94 | |

| Aqueous-phase ∆∆Gcom | pIC50 = −0.2370 × ∆∆Gcom + 7.878 | 0.97 |

Key findings:

- Gibbs free energy (∆∆Gcom) strongly correlates with inhibitory potency, emphasizing the role of solvation and entropy in binding .

- Pharmacophore models identified BHMB analogs with improved membrane permeability and oral absorption compared to first-line TB drugs .

- The sulfanyl-imidazole group in N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide may mimic heteroaryl substituents in BHMBs, but its electron-rich sulfur atom could alter binding kinetics.

Biological Activity

N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, molecular mechanisms, and various biological activities, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound features a benzamide moiety attached to a sulfanyl-substituted imidazole ring. Its molecular formula is CHNS, with a molecular weight of approximately 309.39 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 309.39 g/mol |

| Key Functional Groups | Benzamide, Imidazole, Sulfanyl |

2.1 Antioxidant Activity

This compound demonstrates significant antioxidant properties. It has been shown to scavenge free radicals such as hydrogen peroxide and nitric oxide, which are implicated in oxidative stress-related diseases. The antioxidant activity is time-dependent, with efficacy decreasing over prolonged exposure due to degradation.

2.2 Anti-inflammatory Effects

Studies indicate that this compound can modulate inflammatory pathways, potentially inhibiting the activity of enzymes involved in inflammation. This makes it a candidate for further research in the treatment of inflammatory diseases.

2.3 Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. It has shown cytotoxic effects against various cancer cell lines, including leukemia and melanoma . Its mechanism involves the inhibition of specific metalloenzymes that are crucial for tumor growth and survival.

The biological activity of this compound is primarily attributed to its ability to interact with key biomolecules:

3.1 Enzyme Inhibition

The imidazole ring in the compound can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. This property is particularly relevant in drug discovery for targeting enzyme pathways involved in disease processes.

3.2 Modulation of Cell Signaling

The compound influences cell signaling pathways by modulating gene expression and cellular metabolism, which can lead to altered cellular responses in various biological contexts.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory study, this compound was tested for its ability to reduce oxidative stress markers in cultured cells. Results indicated a significant reduction in reactive oxygen species (ROS), supporting its use as an antioxidant agent.

Case Study 2: Antitumor Activity

A study evaluating the compound's effects on cancer cell lines demonstrated that it inhibited cell proliferation in MDA-MB-435 (melanoma) and K-562 (leukemia), with IC values significantly lower than those of established chemotherapeutics like chlorambucil .

5. Conclusion

This compound exhibits promising biological activities, including antioxidant, anti-inflammatory, and antitumor effects. Its unique chemical structure facilitates interactions with various biological targets, making it a valuable candidate for further research in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.